molecular formula C7H15NO B13060070 [(2S)-5,5-Dimethyloxolan-2-yl]methanamine

[(2S)-5,5-Dimethyloxolan-2-yl]methanamine

Cat. No.: B13060070
M. Wt: 129.20 g/mol
InChI Key: DSYSNXJLIPLUNU-LURJTMIESA-N
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Description

[(2S)-5,5-Dimethyloxolan-2-yl]methanamine is an organic compound with the molecular formula C7H15NO It is a derivative of oxolane, featuring a methanamine group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-5,5-Dimethyloxolan-2-yl]methanamine typically involves a multi-step reaction process. One common method includes the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran under an inert atmosphere at 8°C. This is followed by a reaction with ethanol and hydrazine hydrate at 60°C, also under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(2S)-5,5-Dimethyloxolan-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

[(2S)-5,5-Dimethyloxolan-2-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S)-5,5-Dimethyloxolan-2-yl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-2-ylmethanamine: Similar in structure but with an oxetane ring instead of an oxolane ring.

    5,5-Dimethyltetrahydrofuran-2-ylmethanamine: Another similar compound with a tetrahydrofuran ring.

Uniqueness

[(2S)-5,5-Dimethyloxolan-2-yl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2S)-5,5-dimethyloxolan-2-yl]methanamine

InChI

InChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3/t6-/m0/s1

InChI Key

DSYSNXJLIPLUNU-LURJTMIESA-N

Isomeric SMILES

CC1(CC[C@H](O1)CN)C

Canonical SMILES

CC1(CCC(O1)CN)C

Origin of Product

United States

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